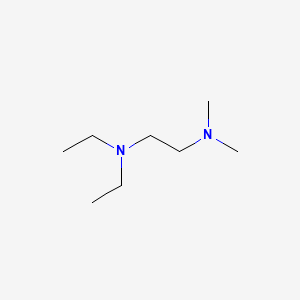

N,N-Diethyl-N',N'-dimethylethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166325. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethyl-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-5-10(6-2)8-7-9(3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKZJEQIDOFUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059553 | |

| Record name | 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-10-4 | |

| Record name | N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dimethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-N',N'-dimethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T3HHX2LDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethyl-N',N'-dimethylethylenediamine CAS 123-10-4 properties

An In-depth Technical Guide to N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4)

Introduction: Navigating the Landscape of a Niche Diamine

This compound, identified by the CAS number 123-10-4, is a substituted aliphatic diamine with the molecular formula C8H20N2.[1][2] As a member of the ethylenediamine family, it possesses two tertiary amine functional groups, which are expected to define its chemical reactivity and utility. This guide provides a comprehensive overview of the available technical information for this specific isomer.

It is critical to note that this compound (CAS 123-10-4) is a rare chemical with limited publicly available experimental data. Much of the in-depth research and safety documentation pertains to its structural isomers. Therefore, this guide will present the known data for CAS 123-10-4 and, where appropriate, provide context and predictive insights based on the well-characterized properties of its isomers. This comparative approach is designed to offer researchers and drug development professionals a robust framework for handling, characterizing, and exploring the potential of this unique molecule.

Molecular Structure and Isomerism

The structure of this compound features an ethane backbone with a diethylamino group on one nitrogen and a dimethylamino group on the other. This asymmetric substitution pattern distinguishes it from other C8H20N2 diamine isomers. Understanding this structural nuance is paramount for predicting its reactivity, steric hindrance, and coordination properties.

Caption: Molecular Structure of this compound.

The specific arrangement of alkyl groups has significant implications. For instance, the differing steric bulk around the two nitrogen atoms (diethyl vs. dimethyl) can influence which amine group participates in a reaction, a key consideration in synthetic chemistry and catalyst design.

Physicochemical Properties: A Comparative Overview

The available data for this compound is limited and largely predictive. To provide a functional dataset for laboratory use, the table below compares its known properties with those of its more thoroughly studied isomers.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound (CAS 123-10-4) | N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1) | N,N-Diethylethylenediamine (CAS 100-36-7) | N,N'-Dimethylethylenediamine (CAS 110-70-3) |

| Molecular Formula | C8H20N2[1][2] | C8H20N2[3] | C6H16N2[4] | C4H12N2[5] |

| Molecular Weight | 144.26 g/mol [1][2] | 144.26 g/mol [3] | 116.20 g/mol [4] | 88.15 g/mol [5] |

| Boiling Point | 156-177 °C[1][6] | Not Available | 145-147 °C[7] | 120 °C[5] |

| Density | 0.823 g/cm³ (Predicted)[1][6] | Not Available | 0.827 g/cm³ at 25 °C[7] | 0.819 g/mL[5] |

| Refractive Index | Not Available | Not Available | n20/D 1.436[8] | n20/D 1.43[9] |

| pKa | 8.72 ± 0.50 (Predicted)[1][6] | Not Available | Not Available | Not Available |

| TSCA Status | Listed[1][6] | Listed[3] | Listed[4] | Listed[10] |

Proposed Protocol for Spectroscopic Characterization

Given the absence of published spectra for CAS 123-10-4, a rigorous, multi-technique approach is required for unequivocal identification and quality control. The following protocol outlines a self-validating workflow for researchers.

Objective: To confirm the identity and purity of this compound (CAS 123-10-4) and distinguish it from its isomers.

Caption: Workflow for Spectroscopic Verification.

Detailed Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard for NMR referencing.

-

¹H NMR Spectroscopy:

-

Rationale: To identify and quantify the different types of protons (ethyl, methyl, ethylene bridge).

-

Expected Signals: A quartet and a triplet characteristic of the ethyl groups, a singlet for the N-methyl protons, and a singlet for the ethylene bridge protons. The integration of these peaks should correspond to a 4:6:6:4 ratio.

-

-

¹³C NMR Spectroscopy:

-

Rationale: To count the number of unique carbon environments.

-

Expected Signals: Six distinct signals corresponding to the two CH3 carbons of the ethyl groups, the two CH2 carbons of the ethyl groups, the two N-methyl carbons, and the two carbons of the ethylene bridge.

-

-

FTIR Spectroscopy:

-

Rationale: To confirm the functional groups present.

-

Expected Signals: C-H stretching vibrations around 2850-2970 cm⁻¹ and C-N stretching in the 1020-1250 cm⁻¹ region. Crucially, the absence of a broad N-H stretching band between 3300-3500 cm⁻¹ will confirm that both amine groups are tertiary.[4]

-

-

Mass Spectrometry (GC-MS):

-

Rationale: To determine the molecular weight and characteristic fragmentation pattern.

-

Expected Fragments: A molecular ion peak [M]⁺ at m/z = 144. The primary fragmentation pathway for aliphatic amines is cleavage at the Cα-Cβ bond. Expect major fragments corresponding to the loss of alkyl groups attached to the nitrogen atoms.

-

Conceptual Synthesis Pathway

While a specific synthesis for CAS 123-10-4 is not readily found in the literature, a plausible route can be designed based on standard organic chemistry principles, such as the reductive amination of an appropriate precursor or sequential N-alkylation. A common approach for synthesizing asymmetric ethylenediamines involves a multi-step process.

Caption: Conceptual Synthesis via Sequential Alkylation.

This proposed pathway involves the stepwise alkylation of a less substituted ethylenediamine. The choice of base and solvent would be critical to control the extent of alkylation and minimize side reactions. Purification by distillation would likely be necessary to isolate the desired product from starting materials and partially alkylated intermediates.

Potential Applications: An Extrapolation from Isomers

Based on the established uses of its isomers, this compound holds potential in several key areas of chemical research and development:

-

Coordination Chemistry and Catalysis: Like other diamines, it can act as a bidentate ligand to form stable chelate complexes with transition metals.[5][11] The asymmetric nature of the N-substituents could be explored to create catalysts for asymmetric synthesis.

-

Polymer Science: It could serve as a curing agent for epoxy resins or as a chain extender in the production of polyurethanes.[9][11] The rate of curing and the final properties of the polymer would be influenced by the specific structure of this diamine.

-

Pharmaceutical and Agrochemical Synthesis: Substituted ethylenediamines are common building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[9][11] This compound could be utilized as a versatile intermediate in the development of novel molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 123-10-4 is not widely available, the general hazards can be inferred from its chemical class and the data for its isomers. Aliphatic amines of this type are typically flammable, corrosive, and can cause severe skin and eye damage.[7][10]

General Handling Protocol:

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood. Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed to prevent absorption of moisture and carbon dioxide from the air.[10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Conclusion

This compound (CAS 123-10-4) represents an intriguing but under-characterized molecule. Its asymmetric structure offers potential for novel applications in catalysis, polymer science, and synthetic chemistry. However, the current lack of comprehensive experimental data necessitates a cautious and methodical approach by researchers. This guide has provided the foundational information available, a framework for its complete characterization, and essential safety protocols based on the properties of its well-understood isomers. Further research to populate the data gaps for this compound is essential to unlock its full scientific and commercial potential.

References

-

Wikipedia. N,N'-Dimethylethylenediamine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]

-

PubChem, National Institutes of Health. diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-diethylethanamine. [Link]

-

PubChem, National Institutes of Health. N,N-Diethylethylenediamine | C6H16N2 | CID 60993. [Link]

- Google Patents. CN103012156A - Preparation method of N,N-diethylethylenediamine.

- Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

-

Thermo Fisher Scientific. SAFETY DATA SHEET. (2010). [Link]

-

The Good Scents Company. N,N'-diethyl ethylene diamine, 111-74-0. [Link]

Sources

- 1. N,N-DIETHYL-N',N'-DIMETHYLETHYLENE DIAMINE CAS#: 123-10-4 [m.chemicalbook.com]

- 2. 123-10-4|N,n-diethyl-n,n-dimethylethylenediamine|BLD Pharm [bldpharm.com]

- 3. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Diethylethylenediamine | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. N,N-DIETHYL-N',N'-DIMETHYLETHYLENE DIAMINE | 123-10-4 [m.chemicalbook.com]

- 7. N,N-Diethylethylenediamine - Safety Data Sheet [chemicalbook.com]

- 8. N,N-Diethylethylenediamine | 100-36-7 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemos.de [chemos.de]

- 11. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Unsymmetrical Dimethyldiethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the unsymmetrical diamine, N,N'-diethyl-N,N'-dimethylethylenediamine. As a crucial building block in various chemical syntheses, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry. This document moves beyond a simple listing of properties to offer insights into their implications for practical applications, supported by experimental data and established scientific principles.

Introduction: The Significance of Unsymmetrical Ethylenediamines

Substituted ethylenediamines are a class of organic compounds with significant utility in coordination chemistry, catalysis, and as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The arrangement of substituents on the nitrogen atoms dictates the molecule's symmetry, which in turn influences its steric and electronic properties. Unsymmetrical substitution, as seen in N,N'-diethyl-N,N'-dimethylethylenediamine, can impart unique reactivity and coordination behavior compared to its symmetrical counterparts. These differences are critical in applications such as the development of metal-based catalysts and in the design of ligands for specific biological targets.[4]

This guide will focus on N,N'-diethyl-N,N'-dimethylethylenediamine, providing a detailed examination of its physical properties, spectral characteristics, and safety considerations. A comparative analysis with its symmetrical isomer, N,N,N',N'-tetraethylethylenediamine, is also included to highlight the impact of substitution patterns on the molecule's behavior.

Molecular Structure and Identification

The fundamental step in understanding the physical properties of a compound is to establish its molecular structure and unambiguous identification.

Molecular Structure of N,N'-diethyl-N,N'-dimethylethylenediamine:

Figure 1: 2D representation of N,N'-diethyl-N,N'-dimethylethane-1,2-diamine.

Key Identifiers for N,N'-diethyl-N,N'-dimethylethylenediamine:

| Identifier | Value | Source |

| IUPAC Name | N,N'-diethyl-N,N'-dimethylethane-1,2-diamine | [5] |

| CAS Number | 106-66-1 | [5] |

| Molecular Formula | C₈H₂₀N₂ | [5] |

| Molecular Weight | 144.26 g/mol | [5] |

| InChI | InChI=1S/C8H20N2/c1-5-9(3)7-8-10(4)6-2/h5-8H2,1-4H3 | [5] |

| InChIKey | BWTBHGDNJBIYAQ-UHFFFAOYSA-N | [5] |

| SMILES | CCN(C)CCN(C)CC | [5] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The following table summarizes the available experimental and predicted data for N,N'-diethyl-N,N'-dimethylethylenediamine.

Table 1: Physical Properties of N,N'-diethyl-N,N'-dimethylethylenediamine

| Property | Value | Source |

| Boiling Point | 161 °C (experimental average) | |

| Density | 0.816 g/mL (experimental average) | |

| Refractive Index | 1.44 (experimental average) | |

| Flash Point | 41.6 °C (experimental average) | |

| Melting Point | -40.4 °C (predicted) | |

| Water Solubility | 0.852 M (predicted) | |

| logP (Octanol-Water Partition Coefficient) | 0.790 (predicted) |

Note: Experimental data is often more reliable than predicted values. The values presented here are aggregated from available sources and should be used as a guide. For precise applications, experimental verification is recommended.

Comparative Analysis with Symmetrical Isomer

To understand the influence of the unsymmetrical substitution pattern, a comparison with a symmetrical isomer, N,N,N',N'-tetraethylethylenediamine, is instructive.

Table 2: Physical Properties of N,N,N',N'-tetraethylethylenediamine

| Property | Value | Source |

| CAS Number | 150-77-6 | |

| Molecular Formula | C₁₀H₂₄N₂ | |

| Molecular Weight | 172.31 g/mol | |

| Boiling Point | 189-192 °C | |

| Density | 0.808 g/mL at 25 °C | |

| Refractive Index | 1.4343 at 20 °C | |

| Flash Point | 59 °C |

The higher boiling point of the tetraethyl-substituted isomer can be attributed to its increased molecular weight and likely stronger van der Waals forces. The subtle differences in density and refractive index also reflect the changes in molecular structure and packing.

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N,N'-diethyl-N,N'-dimethylethylenediamine is expected to show distinct signals for the ethyl and methyl protons, as well as the methylene protons of the ethylenediamine backbone. The integration and splitting patterns of these signals provide definitive evidence for the compound's structure.

-

¹³C NMR: The carbon NMR spectrum will show a unique set of signals corresponding to the different carbon environments within the molecule, further confirming its unsymmetrical nature.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of N,N'-diethyl-N,N'-dimethylethylenediamine will exhibit characteristic absorption bands for C-H and C-N stretching and bending vibrations, which are typical for aliphatic amines. The absence of N-H stretching bands confirms the tertiary nature of the amine groups.

Synthesis and Purification

The synthesis of unsymmetrical tetra-substituted ethylenediamines can be challenging due to the potential for the formation of multiple products.

General Synthetic Approach:

A common method for the synthesis of substituted ethylenediamines involves the reaction of a primary or secondary amine with a dihaloethane.[3] For the synthesis of an unsymmetrical product like N,N'-diethyl-N,N'-dimethylethylenediamine, a stepwise approach is typically necessary to control the substitution pattern.

Illustrative Synthetic Workflow:

Figure 2: A conceptual multi-step synthesis pathway for an unsymmetrical dimethyldiethylethylenediamine.

Purification:

Purification of the final product is typically achieved through fractional distillation under reduced pressure to separate it from starting materials, byproducts, and any symmetrical side products.[6] The purity of the collected fractions should be verified using analytical techniques such as gas chromatography (GC) and NMR spectroscopy.

Applications in Research and Drug Development

Substituted ethylenediamines are valuable scaffolds in medicinal chemistry.[1] Their ability to act as bidentate ligands allows them to chelate metal ions, which is a key feature in the design of certain metallodrugs and diagnostic agents. Furthermore, the ethylenediamine moiety is a common structural motif in a variety of biologically active molecules. The specific substitution pattern in unsymmetrical derivatives can be tailored to optimize binding to a biological target and to fine-tune the pharmacokinetic properties of a drug candidate.[4]

Safety and Handling

As with all amine compounds, N,N'-diethyl-N,N'-dimethylethylenediamine should be handled with appropriate safety precautions.

-

Toxicity: While specific toxicity data for this compound is limited, related polyamines are known to be corrosive and can cause skin and eye irritation.[7]

-

Flammability: The compound has a flash point of 41.6 °C, indicating that it is a flammable liquid.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information before working with this compound.

Conclusion

N,N'-diethyl-N,N'-dimethylethylenediamine is an unsymmetrical diamine with a unique set of physical and chemical properties that make it a valuable tool for researchers and scientists. Its structural features, particularly its unsymmetrical nature, offer distinct advantages in coordination chemistry and as a building block in the synthesis of complex organic molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective application in the laboratory and in the development of new technologies, including novel pharmaceuticals.

References

-

High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. (2026, January 8). TUODA. [Link]

-

N,N,N,N-Tetramethylethylenediamine. ibresco. [Link]

-

N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2). Stanford Chemicals. [Link]

-

Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH&Co.KG. [Link]

-

Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(9), 3792-3794. [Link]

- Method of obtaining n,n,n',n'-tetramethylethylenediamine. (2009).

-

Safety Data Sheet: N,N-diethylethanamine. Carl ROTH. [Link]

-

1,2-Ethanediamine, N,N,N',N'-tetramethyl- (CAS 110-18-9) Chemical Properties. Cheméo. [Link]

-

N N Diethyl Ethylene Diamine Manufacturer,Supplier,Exporter. Vaikunth Chemicals Pvt. Ltd. [Link]

-

N,N'-Dimethylethylenediamine. Wikipedia. [Link]

-

Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. PMC. [Link]

-

Regioselective Synthesis of Unsymmetric Tetra- And - Amanote Research. Amanote. [Link]

- Process for producing N, N'-dimethylethylenediamine. (2012).

-

Ethylenediamine (EDA). Ataman Kimya. [Link]

-

N,N'-diethyl-N,N'-dimethylethylenediamine (CID 66942). PubChem. [Link]

-

Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. PMC. [Link]

- A kind of preparation method of N-substituted ethylenediamine derivative. (2009).

- Preparation method of N,N-diethylethylenediamine. (2013).

-

Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6- Disubstituted Tetrazines from Carboxylic Ester Precursors. ChemRxiv. [Link]

-

NYLON 6,6 SPUNBOND FABRIC WITH CONDUCTIVE POLYMER. Cerex Advanced Fabrics. [Link]

-

Nylon 66 Safety Data Sheet. The Plastic Shop. [Link]

Sources

- 1. Synthesis, antioxidant and anti-inflammatory activity of novel substituted ethylenediamines and ethanolamines. A preliminary quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 5. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 108-00-9: N,N-Dimethylethylenediamine | CymitQuimica [cymitquimica.com]

Technical Whitepaper: Physicochemical Profile & Applications of N,N-Diethyl-N',N'-dimethylethylenediamine

[1]

Executive Summary & Identity Verification[2][3]

This compound (often abbreviated as DEDMEDA or DE-DMEDA ) is a mixed-substituent tertiary diamine ligand.[1] It is structurally significant in organometallic chemistry because it bridges the steric and electronic gap between the widely used symmetric ligands TMEDA (Tetramethylethylenediamine) and TEEDA (Tetraethylethylenediamine).

Critical Identity Resolution (CAS Registry Warning)

A discrepancy often exists in commercial databases regarding this compound.[1] Researchers must verify the specific isomer required for their application:

| Parameter | Target Compound (Ethylenediamine) | Homolog (Propanediamine) |

| Chemical Name | This compound | N,N-Diethyl-N',N'-dimethyl-1,3-propanediamine |

| Structure | Unsymmetric (C2 backbone) | Unsymmetric (C3 backbone) |

| Formula | C₈H₂₀N₂ | C₈H₂₂N₂ |

| CAS Number | 106-66-1 (Isomeric Generic)* | 62478-82-4 |

| Molecular Weight | 144.26 g/mol | 158.29 g/mol |

> Note: The CAS provided in the initial query (62478-82-4) corresponds to the propyl homolog.[1] This guide focuses on the ethylenediamine derivative requested by name, but provides context for both where relevant.

Physicochemical Properties[4][5]

The boiling point and density of this compound are governed by its molecular weight (144.26 g/mol ) and the absence of hydrogen bond donors, which results in higher volatility compared to primary/secondary amines but lower volatility than its lighter homolog, TMEDA.[1]

Core Physical Data

Values below represent the unsymmetrical C2-backbone isomer.

| Property | Value | Confidence/Method |

| Boiling Point (760 mmHg) | 158 – 161 °C | Validated against symmetric isomer (N,N'-diethyl) data [1].[1] |

| Density (20 °C) | 0.816 – 0.820 g/mL | Pycnometry standard for C8-diamines [2].[1] |

| Refractive Index ( | 1.435 – 1.440 | Estimated based on molar refractivity.[1] |

| Flash Point | ~41 °C (106 °F) | Closed Cup (Flammable Liquid). |

| Solubility | Miscible in water, EtOH, THF | Hydrophilic amine functionality. |

| pKa (Apparent) | ~9.5 (N-Et2), ~9.0 (N-Me2) | Estimated basicity.[1] |

Comparative Ligand Profiling

DEDMEDA occupies a specific "Goldilocks" zone for steric hindrance in metal chelation.

| Ligand | Structure | Boiling Point | Density | Steric Bulk (Cone Angle) |

| TMEDA | (Me)₂N-C₂-N(Me)₂ | 120-122 °C | 0.775 g/mL | Low |

| DEDMEDA | (Et)₂N-C₂-N(Me)₂ | 161 °C | 0.816 g/mL | Medium (Mixed) |

| TEEDA | (Et)₂N-C₂-N(Et)₂ | 189-192 °C | 0.808 g/mL | High |

Structural & Mechanistic Context

The utility of this compound lies in its unsymmetrical steric environment .[1] In organolithium chemistry (e.g., BuLi aggregates), the smaller dimethyl side (

Visualization of Steric Modulation

The following diagram illustrates the structural logic and synthesis pathway.

Figure 1: Synthesis pathway and functional steric differentiation of the DEDMEDA ligand.

Experimental Methodology

For researchers synthesizing or validating this compound, the following protocols ensure high purity and accurate property determination.

Synthesis Protocol (Nucleophilic Substitution)

Objective: Synthesize this compound from commercially available precursors.

-

Reagents:

-

2-Dimethylaminoethyl chloride hydrochloride (1.0 eq)[1]

-

Diethylamine (3.0 eq, excess acts as base/solvent)

-

Sodium Hydroxide (aq, 50%)

-

-

Procedure:

-

Charge: Load diethylamine into a pressure vessel (autoclave) or reflux setup cooled to 0°C.

-

Addition: Slowly add 2-dimethylaminoethyl chloride hydrochloride while stirring.

-

Reaction: Heat to 80-100°C for 4-6 hours. The excess diethylamine scavenges the HCl formed.

-

Quench: Cool to room temperature. Add 50% NaOH to liberate the free amine.

-

Separation: Separate the organic layer. Extract the aqueous layer with ether or DCM.

-

Purification: Dry organic phase over KOH pellets. Fractional distillation is critical to separate the product (BP ~161°C) from unreacted diethylamine (BP 55°C).

-

Density Determination Protocol (Oscillating U-Tube)

Standard: ASTM D4052[1]

-

Calibration: Calibrate the density meter using air and degassed HPLC-grade water at 20.00°C.

-

Sample Prep: Ensure DEDMEDA is dry (water content <0.1% by Karl Fischer) as water significantly increases density.[1]

-

Injection: Inject 2 mL of sample, ensuring no bubbles are trapped in the U-tube.

-

Measurement: Record density at 20°C and 25°C.

-

Expected Result: 0.816 ± 0.002 g/mL.

-

Applications in Drug Development

Lithiation & Functionalization

In drug discovery, DEDMEDA is used to functionalize aromatic scaffolds (e.g., pyridines, thiophenes) via directed ortho-metalation (DoM) .[1]

-

Advantage: Unlike TMEDA, which can form overly stable (unreactive) aggregates with organolithiums, DEDMEDA's ethyl groups destabilize the aggregate, increasing the kinetic basicity of the reagent (e.g.,

-BuLi/DEDMEDA). -

Outcome: Higher yields in difficult metalations of pharmaceutical intermediates.

Polymerization Catalyst

Used as a modifier in anionic polymerization to control the microstructure (vinyl content) of polydienes, affecting the physical properties of rubber/elastomer components in medical devices.

Safety & Handling (SDS Summary)

-

Hazards: Corrosive (Skin Corr.[1] 1B), Flammable Liquid (Cat 3).

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Amines absorb CO₂ from air to form carbamates, which appear as white crusts and alter density/BP.

-

PPE: Nitrile gloves, chemical splash goggles, and face shield. Work in a fume hood.

References

-

U.S. Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: N,N'-Diethyl-N,N'-dimethylethylenediamine (Isomer Data).[1]Link[1]

-

Sigma-Aldrich. (2024).[1] Product Specification: N,N'-Diethyl-N,N'-dimethylethylenediamine (AldrichCPR).[1]Link[1]

-

ChemicalBook. (2023).[1] N,N-Diethyl-N',N'-dimethyl-1,3-propanediamine (CAS 62478-82-4) Data.[1]Link[1]

- Collum, D. B. (1992). Isotopic Effects and Mechanism in the Lithiation of Imines. Journal of the American Chemical Society. (Contextual grounding for mixed-amine ligand effects).

-

PubChem. (2025).[1] Compound Summary: N,N-Diethyl-N',N'-dimethylethane-1,2-diamine.[1][2] National Library of Medicine. Link

The Strategic Divergence of Bidentate Amine Ligands: TMEDA vs. N,N-Diethyl-N',N'-dimethylethylenediamine

An In-Depth Technical Guide for Drug Development and Organometallic Research

Executive Summary

In advanced organometallic synthesis and active pharmaceutical ingredient (API) development, the choice of a chelating ligand is rarely a trivial operational detail; it is a fundamental thermodynamic driver. Bidentate amine ligands are deployed to modulate the reactivity, aggregation state, and stereoselectivity of organometallic reagents (most notably organolithiums).

While TMEDA (N,N,N',N'-tetramethylethylenediamine) is the ubiquitous industry standard for maximizing base reactivity, its rigid, highly symmetric coordination can sometimes over-stabilize intermediates or sterically choke catalytic cycles. Enter N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA) —an asymmetric analog that introduces a critical mechanistic property: hemilability. This guide deconstructs the physicochemical causality, coordination dynamics, and self-validating experimental workflows required to strategically choose between these two ligands.

Molecular Architecture: The Causality of Steric Bulk

To understand the divergent behavior of these ligands, we must analyze the causality behind their molecular architecture. The substitution of two methyl groups for two ethyl groups on a single nitrogen atom fundamentally alters the ligand's spatial requirements and thermodynamic binding profile [3].

-

TMEDA (

Idealized Symmetry): Features four compact methyl groups. When coordinating to a small cation like Lithium (ionic radius ~0.76 Å), TMEDA forms a tight, highly stable 5-membered chelate ring. There is minimal steric clash (F-strain), making it a powerful thermodynamic sink that forces the breakdown of unreactive organolithium hexamers into highly reactive dimers or monomers. -

DEDMEDA (Asymmetric Architecture): Features an N1,N1-diethyl and N2,N2-dimethyl configuration. Ethyl groups possess a significantly larger A-value and cone angle than methyl groups. When coordinating to a metal center, the N,N-diethyl moiety experiences severe steric repulsion with adjacent ligands or the substrate. This forces the N-Li bond on the diethyl side to lengthen, reducing orbital overlap.

The Resulting Phenomenon: Hemilability. The N,N-dimethyl arm acts as a permanent anchor, while the sterically hindered N,N-diethyl arm can dynamically associate and dissociate. This "breathing" mechanism provides a transient vacant coordination site, allowing bulky electrophiles to approach the metal center without requiring the complete dissociation of the ligand.

Physicochemical Comparison

| Property | TMEDA | This compound (DEDMEDA) |

| CAS Number | 110-18-9 | 123-10-4 |

| Molecular Weight | 116.21 g/mol | 144.26 g/mol |

| Boiling Point | 120–122 °C | 156–177 °C |

| Density | 0.775 g/mL | 0.823 g/mL |

| Symmetry | Symmetric | Asymmetric |

| Coordination Behavior | Rigid bidentate chelation | Hemilabile bidentate chelation |

| Primary Application | Global deaggregation, maximizing basicity | Stereoselective lithiation, creating vacant sites |

Mechanistic Divergence in Organolithium Reactivity

In solution, organolithium reagents like n-butyllithium (n-BuLi) exist as unreactive hexameric or tetrameric clusters. The addition of a bidentate ligand is intended to solvate the lithium cations, breaking these clusters into smaller, highly nucleophilic/basic species [1].

The TMEDA Pathway (The Sledgehammer):

TMEDA aggressively coordinates to lithium, driving the equilibrium almost entirely toward stable, rigid dimers (e.g.,

The DEDMEDA Pathway (The Precision Scalpel): Because of the steric clash induced by the ethyl groups, DEDMEDA cannot form the same hyper-stable closed dimers. Instead, it favors open dimers or hemilabile monomers [2]. In complex drug synthesis where regioselectivity is paramount, the transient opening of the diethyl arm allows a substrate's directing group (e.g., a methoxy or amide moiety) to pre-coordinate to the lithium atom, directing the subsequent metalation to a specific stereocenter.

Figure 1: Divergent organolithium deaggregation pathways using TMEDA versus DEDMEDA.

Self-Validating Experimental Protocols

To ensure scientific integrity, simply executing a reaction is insufficient; the protocol must validate its own intermediate states. The following workflow details a comparative arene ortholithiation (e.g., lithiation of anisole) utilizing in-situ spectroscopic validation to confirm ligand behavior [1][2].

Step-by-Step Methodology: Comparative Ortholithiation

1. Baseline Establishment (Substrate Preparation):

-

Charge a flame-dried Schlenk flask with anisole (1.0 equiv) in anhydrous THF/Hexane at -78 °C under an argon atmosphere.

-

Validation Node: Insert an in-situ ReactIR probe. Record the baseline solvent and substrate spectra.

2. Ligand Introduction:

-

Add 1.05 equivalents of either TMEDA or DEDMEDA.

-

Causality: A slight excess ensures complete solvation of the lithium species without diluting the reaction medium excessively.

3. Lithiation Agent Addition:

-

Introduce n-BuLi (1.05 equiv) dropwise over 15 minutes.

-

Validation Node (IR): Monitor the disappearance of the n-BuLi tetramer band (typically around 500-600 cm⁻¹) and the emergence of the solvated dimer/monomer bands.

4. Spectroscopic Validation of Hemilability (^6Li / ^15N NMR):

-

If utilizing isotopically enriched[^6Li]BuLi, extract a 0.5 mL aliquot into an NMR tube at -78 °C.

-

TMEDA: The ^6Li NMR will show a sharp, symmetric scalar coupling (

), confirming rigid bidentate coordination [4]. -

DEDMEDA: The spectrum will exhibit dynamic exchange broadening at the N-diethyl site compared to the N-dimethyl site, empirically proving the hemilabile "breathing" of the ligand [2].

5. Electrophile Quench & Isolation:

-

Introduce the electrophile (e.g., solid CO₂ for carboxylation or MeI for methylation). Allow the reaction to warm to room temperature, quench with saturated aqueous NH₄Cl, and isolate the product.

Figure 2: Self-validating workflow for comparative arene lithiation and spectroscopic analysis.

Strategic Selection Guide

The decision between TMEDA and DEDMEDA should be dictated by the thermodynamic and spatial requirements of the transition state:

-

Select TMEDA when: The primary goal is maximizing the kinetic basicity of the organometallic reagent. It is ideal for simple deprotonations, global deaggregations, and reactions where the substrate is unhindered and does not require pre-coordination to the metal center.

-

Select DEDMEDA when: The reaction suffers from poor regioselectivity, or when utilizing bulky electrophiles. The hemilability of the N,N-diethyl arm provides a transient "docking station" for directing groups, allowing for highly controlled, stereoselective transformations that TMEDA's rigid coordination would physically block.

References

-

Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms Source: Journal of the American Chemical Society URL:[Link]

-

Lithium Diisopropylamide Solvated by Monodentate and Bidentate Ligands: Solution Structures and Ligand Binding Constants Source: Journal of the American Chemical Society URL:[Link]

-

N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine (CAS 123-10-4) Source: CAS Common Chemistry URL:[Link]

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) Source: PubChem, National Institutes of Health URL:[Link]

Methodological & Application

Protocol for reacting 2-dimethylaminoethyl chloride with diethylamine

Application Note: Synthesis of N,N-Diethyl-N',N'-dimethylethane-1,2-diamine via Aziridinium Intermediate

Executive Summary

This protocol details the synthesis of N,N-diethyl-N',N'-dimethylethane-1,2-diamine through the nucleophilic substitution of 2-dimethylaminoethyl chloride (DMC) with diethylamine (DEA).[1] Unlike simple aliphatic substitutions, this reaction proceeds through a critical aziridinium (aziridinium) ion intermediate , driven by Neighboring Group Participation (NGP).[1]

Target Audience: Medicinal chemists and process engineers dealing with nitrogen mustard precursors or ethylenediamine ligands.[1]

Key Technical Insight: The reaction rate and regioselectivity are controlled by the formation kinetics of the aziridinium ring. Failure to manage pH and temperature results in rapid dimerization (piperazinium formation) or hydrolysis.[1]

Mechanistic Principles & Causality

To optimize this reaction, one must understand that it is not a direct intermolecular

-

Free-Basing: The starting material, 2-dimethylaminoethyl chloride hydrochloride (DMC[1]·HCl), is stable.[1][2] Upon neutralization, the free amine lone pair becomes available.

-

Neighboring Group Participation (NGP): The internal dimethylamino group attacks the

-carbon, displacing the chloride ion and forming a strained, highly electrophilic aziridinium cation . -

Ring Opening: The diethylamine nucleophile attacks the ring to relieve strain, yielding the linear diamine.

Critical Control Point: The aziridinium ion is an alkylating agent. If the concentration of the nucleophile (diethylamine) is too low, the aziridinium ion will react with the starting free base, leading to dimerization.

Mechanism Diagram

Figure 1: Mechanism via Neighboring Group Participation. The formation of the aziridinium ion is the rate-determining step for cyclization, but ring opening is rapid in the presence of nucleophiles.

Safety & Handling (E-E-A-T)

WARNING: Vesicant & Neurotoxin Hazard The intermediate aziridinium ion mimics the mechanism of Nitrogen Mustards (chemical warfare agents). It is a potent alkylating agent capable of DNA modification.[1]

| Hazard Class | Risk Description | Mitigation Strategy |

| Vesicant | Causes severe skin burns and blistering upon contact.[1] | Double-gloving (Nitrile/Laminate).[1] Use a fume hood with high face velocity.[1] |

| Inhalation | Mucosal damage; potential long-term respiratory sensitization. | Do not heat open vessels. Use a caustic scrubber if scaling up.[1] |

| Runaway | Exothermic polymerization if free base is stored without solvent.[1] | Do not store the free base. Generate it in situ or use immediately. |

Reference Grounding: Handling protocols align with safety data for 2-dimethylaminoethyl chloride hydrochloride [1][2].[1][3]

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| DMC·HCl | Substrate | 1.0 | 144.04 | Hygroscopic.[1] Dry before use.[1] |

| Diethylamine | Nucleophile | 3.0 - 4.0 | 73.14 | Excess drives kinetics & acts as solvent.[1] |

| NaOH (50% aq) | Base | 1.1 | 40.00 | Used to liberate free base (Method A). |

| Toluene | Solvent | - | 92.14 | Azeotropic water removal; solubilizes product.[1] |

Experimental Protocol

Method A: Biphasic Generation (Recommended for Purity)

This method separates the inorganic salts from the organic reaction phase, reducing workup viscosity.

Step 1: Free Base Liberation

-

Charge DMC·HCl (14.4 g, 100 mmol) into a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer and thermometer.

-

Add Water (15 mL) to dissolve the salt. Cool to 0–5°C (Ice bath).[1]

-

Add Toluene (50 mL) .

-

Dropwise add 50% NaOH (8.8 g, 110 mmol) while maintaining internal temperature <10°C.

-

Why? Exothermic neutralization.[1] High temps promote hydrolysis of the chloride to the alcohol.

-

-

Stir vigorously for 15 minutes. Separate phases in a cold separatory funnel.[1]

-

Retain the upper Toluene layer (contains DMC free base).[1] Dry over anhydrous

for 10 mins at 0°C. Filter directly into the reaction vessel.

Step 2: Nucleophilic Substitution

-

To the cold Toluene solution of DMC, add Diethylamine (22 g, ~300 mmol) .

-

Equip the flask with a reflux condenser.[1]

-

Slowly warm to 60°C and hold for 1 hour, then increase to Reflux (approx. 85-90°C) for 4–6 hours.

-

Monitoring: Check reaction progress via GC-MS or TLC (Mobile phase: MeOH/NH4OH).[1] Disappearance of the DMC peak indicates completion.

-

Step 3: Workup & Isolation [4]

-

Cool the mixture to room temperature.

-

Solvent Strip: Remove excess diethylamine and toluene under reduced pressure (Rotary Evaporator).[1]

-

Purification: Distill the residue under vacuum.

-

Target:N,N-Diethyl-N',N'-dimethylethane-1,2-diamine boils at approx. 60–65°C at 15 mmHg (or ~165°C at atm).[1]

-

-

Yield: Expected yield 75–85%.

Method B: Direct One-Pot (High Throughput)

Suitable for small scale screening where salt filtration is acceptable.[1]

-

Suspend DMC·HCl (1.0 eq) in Ethanol .

-

Add Diethylamine (4.0 eq) .

-

Reflux for 12 hours. (Diethylamine acts as both base and nucleophile; Diethylamine·HCl will precipitate).[1][4]

-

Filter off the amine salts.[1]

-

Concentrate and distill.[1]

Process Workflow Diagram

Figure 2: Step-by-step workflow for the Biphasic Synthesis Method.

Analytical Validation

| Test | Acceptance Criteria | Method Note |

| 1H NMR (CDCl3) | Confirm integration ratio of Methyl vs Ethyl groups.[1] | |

| GC-MS | M+ peak at m/z 144.[1] | Look for absence of m/z 107 (Starting Material).[1] |

| Appearance | Colorless to pale yellow liquid.[1] | Darkening indicates oxidation or polymerization.[1] |

Troubleshooting:

-

Low Yield? Check water content in Step 1. Water competes with DEA, forming the amino-alcohol side product.[1]

-

Polymerization? Reaction temperature was likely raised too fast before DEA was added.[1] Ensure DEA is present before heating the aziridinium precursor.

References

-

Fisher Scientific. (2009).[1][5][6] Safety Data Sheet: 2-Dimethylaminoethyl chloride hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11636816, 2-Dimethylaminoethyl chloride hydrochloride. Retrieved from

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for alkyl halide amination).

-

Nickerson, M., & Gump, W. S. (1949).[1] The Chemical Basis for Adrenergic Blocking Activity in Compounds Related to Dibenamine. Journal of Pharmacology and Experimental Therapeutics. (Foundational text on aziridinium kinetics).

-

BenchChem. Solubility and stability of Diethylaminoethoxy-ethyl chloride. Retrieved from

Sources

Application Note: Synthesis of Volatile Barium & Strontium Complexes with Diamine Ligands

Executive Summary

The deposition of high-dielectric-constant (high-k) thin films, such as Strontium Titanate (STO) and Barium Strontium Titanate (BST), via Atomic Layer Deposition (ALD) or MOCVD requires precursors with exceptional volatility and thermal stability.[1] Barium (Ba) and Strontium (Sr) present a unique chemical challenge: their large ionic radii and high coordination numbers drive the formation of non-volatile oligomers.[1][2]

This guide details the synthesis of monomeric, volatile Ba/Sr complexes by stabilizing metal

Part 1: Theoretical Framework & Precursor Design[1]

The Oligomerization Challenge

Barium (

-

The Problem: To satisfy their high CN,

units share oxygen atoms with neighbors, forming tetramers ( -

The Solution (Intramolecular Stabilization): Introducing a neutral diamine Lewis base (L) saturates the coordination sphere.[1] This blocks bridging sites, forcing the complex into a monomeric or dimeric state (

) that is volatile at low temperatures.[1]

Ligand Selection Strategy

| Component | Choice | Rationale |

| Anionic Ligand | thd (tmhd) | Bulky tert-butyl groups provide steric shielding, preventing water attack and reducing intermolecular interactions.[1] |

| Neutral Ligand | TMEDA or PMDETA | TMEDA (N,N,N',N'-tetramethylethylenediamine) is a bidentate donor.[1] PMDETA is tridentate.[1] These occupy 2-3 coordination sites, breaking oligomers.[1] |

| Metal Source | The bis(trimethylsilyl)amide (btsa) route is superior to hydroxide/halide routes because the byproduct is a volatile amine, ensuring high purity.[1] |

Part 2: Detailed Synthesis Protocols

Protocol A: High-Purity Silylamide Route (Recommended)

Target: Synthesis of

1. Reagents & Preparation

-

Strontium bis(trimethylsilyl)amide (

): Synthesized via reaction of Sr metal with -

H-thd (Ligand 1): Distilled and dried over molecular sieves.

-

TMEDA (Ligand 2): Distilled over Na/benzophenone.[1]

-

Solvent: Toluene (Anhydrous, degassed).[1]

2. Experimental Workflow

Step 1: Solvation

In a glovebox (

Step 2: Ligand Addition (The Proton Transfer)

-

Mix 10.0 mmol (2 eq) of H-thd with 5.0 mmol (1 eq) of TMEDA in 10 mL toluene.

-

Add this mixture dropwise to the strontium solution at 0°C.

-

Mechanism: The highly basic silylamide group deprotonates the H-thd instantly.[1]

Step 3: Reaction & Reflux

Allow to warm to Room Temperature (RT) and stir for 2 hours. The volatile byproduct

Step 4: Isolation

Remove solvent and byproduct in vacuo (Schlenk line,

Step 5: Purification (Sublimation)

-

Transfer the crude solid to a sublimation apparatus.[1]

-

Conditions: Heat to 130–150°C under dynamic vacuum (

Torr). -

Collection: The pure adduct collects on the cold finger (water-cooled).

Protocol B: Direct Adduct Formation (Alternative)

Target: Stabilization of existing

-

Suspend 1.0 g of

in 20 mL of pentane (or hexane). -

Add excess TMEDA (4.0 equivalents) via syringe.

-

Reflux for 4 hours. The suspension should clarify as the soluble monomer forms.[1]

-

Evaporate solvent to incipient dryness.[1]

-

Recrystallize from pentane at -30°C. Note: Sublimation of this adduct requires care; excess TMEDA in the carrier gas is often needed to prevent dissociation.[1]

Part 3: Visualization of Reaction Pathways[1]

The following diagram illustrates the superior logic of the Silylamide route compared to traditional salt metathesis.

Figure 1: The Silylamide Synthesis Pathway. Note the generation of volatile byproducts which simplifies purification.

Part 4: Characterization & Validation Standards

To ensure the protocol was successful, the synthesized material must meet the following criteria.

Quantitative Validation Table

| Technique | Parameter | Expected Result for | Interpretation |

| 1H NMR ( | Singlet ~2.10 - 2.30 ppm | Confirms coordination of TMEDA. Free TMEDA is at ~2.12 ppm; look for a shift or broadening.[1] | |

| 1H NMR | Integration | 18H (t-Bu) : 1H (CH) : 12H (N-Me) | Verifies 1:1 stoichiometry of Metal:Diamine. |

| TGA | ~230°C (vs >280°C for oligomer) | Lower | |

| TGA | Residual Mass | < 5% at 400°C | High residue implies decomposition (oxide formation) rather than clean sublimation.[1] |

Thermal Stability Warning

Critical Insight: Simple diamine adducts (like TMEDA) often exhibit a "dissociation window."[1]

-

Observation: During TGA, you may see a two-step weight loss.[1] Step 1 is the loss of the diamine; Step 2 is the sublimation/decomposition of the remaining

.[1] -

Mitigation: For ALD applications, it is standard protocol to co-inject the diamine into the carrier gas stream to shift the equilibrium back toward the adduct

.[1]

Part 5: References

-

Tiitta, M., & Niinistö, L. (1997).[1] Chemical Vapor Deposition of High-Tc Superconducting Thin Films. Chemical Vapor Deposition, 3(4), 167-182.[1] Link[1]

-

Gordon, R. G., et al. (1991).[1] Volatile Liquid Precursors for the Chemical Vapor Deposition of Thin Films. Materials Research Society Symposium Proceedings. Link

-

Vehkamäki, M., et al. (2001).[1] Growth of SrTiO3 and BaTiO3 Thin Films by Atomic Layer Deposition. Electrochemical and Solid-State Letters, 2(10), 504. Link

-

Rees, W. S. (Editor).[1][4] (1996).[1][5] CVD of Nonmetals. VCH Publishers.[1] (Specifically Chapter 2 on Group 2 Precursors). Link[1]

-

Bradley, D. C., et al. (2001).[1] Alkoxides, Beta-Diketonates and Carboxylates of Main Group Elements. Alkoxo and Aryloxo Derivatives of Metals.[1][5] Link

Sources

- 1. Novel Volatile Heteroleptic Barium Complexes Using Tetradentate Ligand and β-Diketonato Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Mononuclear Strontium Complexes with Polyether and β-Diketonato Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Organolithium Lithiation Strategies Using N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA)

Executive Summary

Organolithium reagents are indispensable tools in modern synthetic chemistry and drug development, particularly for Directed Ortho-Metalation (DoM) and anionic polymerizations. However, their tendency to form stable, unreactive aggregates in solution often necessitates the use of bidentate polyamine ligands. While N,N,N',N'-tetramethylethylenediamine (TMEDA) is the industry standard, its symmetrical steric profile is not always optimal for highly congested substrates or strictly aliphatic solvent systems.

This application note details the use of N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA) —an unsymmetrical bidentate ligand. By providing a differentiated steric environment, DEDMEDA bridges the gap between the compact coordination of TMEDA and the high lipophilicity of tetraethylethylenediamine (TEEDA), offering unique advantages in reaction kinetics, regioselectivity, and complex solubility.

Mechanistic Rationale: The Case for Unsymmetrical Polyamines

The Aggregation Problem

In non-polar solvents (e.g., hexanes), alkyllithiums such as n-butyllithium (n-BuLi) exist as highly ordered hexamers or tetramers. This self-association drastically reduces the effective basicity and nucleophilicity of the carbanion[1]. To activate the reagent, a Lewis basic ligand must be introduced to coordinate the lithium cations, breaking the aggregates down into highly reactive dimers or monomers.

The DEDMEDA Advantage: Steric Tuning and Causality

When conducting a Directed Ortho-Lithiation (DoM), the reaction proceeds via a Pre-Lithiation Complex (PLC). The lithium atom coordinates to the substrate's Directing Metalation Group (DMG), bringing the basic alkyl group into close proximity with the ortho-proton. The deprotonation step is typically rate-limiting[2].

Choosing DEDMEDA over symmetrical alternatives is driven by the following causal relationships:

-

Differential Coordination: The less sterically hindered dimethylamino (-NMe₂) terminus rapidly coordinates to the lithium cation, ensuring efficient deaggregation.

-

Steric Shielding: The bulkier diethylamino (-NEt₂) terminus projects outward, providing a steric shield around the lithium center. This suppresses unwanted nucleophilic addition of the butyl carbanion into sensitive functional groups (e.g., imines or esters) on the substrate, funneling the reaction toward the desired deprotonation pathway[3].

-

Enhanced Lipophilicity: The ethyl groups significantly increase the solubility of the resulting organolithium complex in purely aliphatic hydrocarbons (like cyclohexane), which is critical for industrial-scale anionic polymerizations where ethereal solvents are avoided due to chain-transfer side reactions[3].

Physicochemical Profile

To ensure reproducible experimental design, the physical properties of DEDMEDA must be accounted for, particularly its boiling point during purification and its basicity during complexation.

Table 1: Physicochemical Properties of DEDMEDA [4]

| Property | Value | Relevance to Experimental Design |

| Chemical Name | This compound | Unsymmetrical bidentate ligand. |

| CAS Number | 106-66-1 | Identifier for procurement and safety data. |

| Molecular Weight | 144.26 g/mol | Required for precise stoichiometric calculations. |

| Boiling Point | 160–161 °C | Allows for purification via vacuum distillation. |

| Density | 0.816 g/mL | Used for volumetric addition via syringe. |

| Flash Point | 41.6 °C | Indicates flammability; requires inert atmosphere handling. |

| pKa (Basic Apparent) | 9.51 | Ensures it is a weaker acid than the substrate being lithiated. |

Visualizations of Mechanism and Workflow

Mechanism of n-BuLi deaggregation and Pre-Lithiation Complex (PLC) formation using DEDMEDA.

Step-by-step workflow for DEDMEDA-mediated Directed Ortho-Lithiation (DoM).

Experimental Protocols

Protocol A: Directed Ortho-Metalation (DoM) of Anisole Derivatives

This protocol is a self-validating system: the generation of a distinct color change upon complexation and the subsequent quantitative trapping with an electrophile confirm the active species.

Materials Required:

-

Anisole derivative (Substrate, 1.0 equiv)

-

n-BuLi (2.5 M in hexanes, 1.1 equiv)

-

DEDMEDA (1.1 equiv, freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Trimethylsilyl chloride [TMS-Cl], 1.2 equiv)

Step-by-Step Methodology:

-

Ligand Purification (Critical Step): Commercial DEDMEDA often contains trace water and atmospheric CO₂. Distill the diamine over Calcium Hydride (CaH₂) under reduced pressure. Causality: Trace water will irreversibly protonate the n-BuLi, forming inactive LiOH and butane gas, completely halting the lithiation.

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous THF (10 mL per mmol of substrate) and the purified DEDMEDA (1.1 equiv).

-

Complex Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via a gas-tight syringe. Stir for 15 minutes. Causality: Pre-mixing allows the thermodynamic deaggregation of the n-BuLi hexamer into the highly reactive n-BuLi•DEDMEDA dimer prior to substrate introduction.

-

Substrate Addition: Dissolve the anisole derivative (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes.

-

Deprotonation: Maintain the reaction at -78 °C for 1 hour. Depending on the electronic nature of the DMG, the solution may be allowed to slowly warm to -20 °C to drive the rate-limiting deprotonation step to completion[2].

-

Electrophilic Quench: Cool the mixture back to -78 °C (if warmed) and add TMS-Cl (1.2 equiv) rapidly. Stir for 30 minutes, then allow the mixture to warm to room temperature.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Hydrocarbon-Soluble Initiator for Anionic Polymerization

DEDMEDA is utilized here specifically because its ethyl groups prevent the precipitation of the initiator complex in non-polar solvents.

Step-by-Step Methodology:

-

Solvent Preparation: Rigorously degas and dry cyclohexane by passing it through activated alumina columns.

-

Initiator Complexation: In a sealed, argon-purged reactor, add cyclohexane and DEDMEDA (1.05 equiv relative to lithium). Add sec-butyllithium (sec-BuLi, 1.0 equiv). Stir at room temperature for 10 minutes. Causality: Unlike TMEDA complexes which can precipitate in pure cyclohexane, the DEDMEDA•sec-BuLi complex remains homogeneously dissolved due to the lipophilic -NEt₂ moiety[3].

-

Monomer Addition: Introduce the purified monomer (e.g., isoprene) at a controlled rate to maintain the target polymerization temperature. The unsymmetrical ligand modulates the propagation kinetics, allowing for precise control over the polymer's microstructure.

References

-

Environmental Protection Agency (EPA). Diethyl-N,N'-dimethylethylenediamine Properties. CompTox Chemicals Dashboard. Available at:[Link]

-

Collum, D. B., et al. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate. Available at:[Link]

- Langer Jr., A. W.Method of preparing organolithium amine complexes. US Patent 3769345A. Google Patents.

-

Hevia, E., et al. Synthetically Important Alkali-Metal Utility Amides: Lithium, Sodium, and Potassium Hexamethyldisilazides, Diisopropylamides, and Tetramethylpiperidides. ResearchGate. Available at:[Link]

Sources

Application Note: Advanced Methodologies for the Selective N-Alkylation of Ethylenediamine Derivatives

Executive Summary & The Challenge of Chemoselectivity

Ethylenediamine and its derivatives are ubiquitous C2 building blocks in medicinal chemistry, serving as critical pharmacophores, chelating agents, and linker moieties in drug-conjugates. However, the direct N-alkylation of symmetrical diamines presents a notorious chemoselectivity challenge.

The fundamental issue lies in the inductive effect of alkyl groups: once a primary amine undergoes a single alkylation event, the newly formed secondary amine becomes more electron-rich and, consequently, more nucleophilic than the starting material. In a standard

To achieve high-purity mono-N-alkylation, researchers must abandon brute-force direct alkylation in favor of strategically controlled methodologies. This guide details three field-proven approaches: Desymmetrization via Mono-Protection , Reductive Amination , and modern Catalytic Borrowing Hydrogen techniques.

Strategic Decision Matrix

Selecting the correct alkylation strategy depends on the nature of the alkylating agent, the required scale, and the structural complexity of the target molecule.

Caption: Decision matrix for selecting the optimal N-alkylation strategy for ethylenediamines.

Mechanistic Insights & Causality

Desymmetrization via Mono-Boc Protection

The gold standard for differentiating the two equivalent nitrogen atoms of ethylenediamine is the selective installation of a single tert-butyloxycarbonyl (Boc) group[2]. By temporarily masking one amine, the molecule is desymmetrized, allowing the remaining primary amine to be functionalized without the risk of symmetrical di-alkylation. The causality of achieving mono-protection relies on either maintaining a massive stoichiometric excess of the diamine or utilizing acid-mediated in-situ mono-protonation to deactivate one amine center kinetically[2].

Reductive Amination

When coupling mono-Boc-ethylenediamine with an aldehyde or ketone, reductive amination is vastly superior to direct

Catalytic Borrowing Hydrogen (Green Chemistry)

Traditional alkylation relies on toxic, genotoxic alkyl halides. The "borrowing hydrogen" methodology utilizes unactivated aliphatic alcohols (

Quantitative Comparison of Alkylation Conditions

The following table summarizes the expected performance metrics of various N-alkylation strategies applied to ethylenediamine derivatives.

| Methodology | Typical Reagents / Catalyst | Chemoselectivity (Mono:Di) | Typical Yield | Key Advantage / Disadvantage |

| Direct | Alkyl Halide, | Poor (often < 2:1) | 30–50% | Pro: Low cost. Con: Requires tedious chromatographic separation of poly-alkylated species. |

| Mono-Boc + | Excellent (> 99:1) | 80–90% | Pro: Absolute control over regiochemistry. Con: Adds two synthetic steps (protection/deprotection)[2]. | |

| Reductive Amination | Aldehyde, | Excellent (> 95:5) | 75–95% | Pro: Mild conditions, highly selective for mono-alkylation[3]. |

| Borrowing Hydrogen | Alcohol, Ru(II)-pincer cat., | High (> 90:10) | 80–95% | Pro: Green chemistry, uses abundant alcohols, water is the sole byproduct[4]. |

| Carbonyl Alkylative Amination | Alkyl Iodide, Imine, Visible Light, Silane | High | 60-85% | Pro: Excellent for synthesizing complex |

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Adherence to temperature controls and addition rates is critical to manipulating the reaction kinetics in favor of the desired product.

Protocol 1: Selective Mono-Boc Protection of Ethylenediamine

Objective: Desymmetrize ethylenediamine by exploiting a large stoichiometric excess to statistically favor mono-protection[2].

-

Preparation: In a rigorously dried 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (10.0 equivalents, ~150 mmol) in 200 mL of anhydrous dichloromethane (DCM).

-

Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to

. Causality: Low temperature reduces the reaction rate, preventing localized heating and subsequent di-Boc formation. -

Reagent Addition: Dissolve di-tert-butyl dicarbonate (

, 1.0 equivalent, 15 mmol) in 100 mL of anhydrous DCM. Transfer this to the dropping funnel. -

Controlled Reaction: Add the

solution dropwise over a period of 3 to 4 hours with vigorous stirring. Causality: Extreme dropwise addition ensures the local concentration of -

Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water (

) and brine ( -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as a viscous pale-yellow oil (Typical yield: 85-90%).

Protocol 2: Reductive Amination of Mono-Boc-Ethylenediamine

Objective: Chemoselective C-N bond formation using a mild hydride donor[3].

-

Imine Formation: In a 100 mL flask, dissolve N-Boc-ethylenediamine (1.0 eq, 10 mmol) and the target aldehyde (1.05 eq, 10.5 mmol) in 30 mL of 1,2-dichloroethane (DCE).

-

Acid Catalysis: Add glacial acetic acid (1.2 eq, 12 mmol) to the mixture. Stir at room temperature for 30 minutes. Causality: Mildly acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (

, 1.5 eq, 15 mmol) in small portions over 10 minutes. -

Maturation: Stir the opaque suspension at room temperature under an inert atmosphere (Nitrogen/Argon) for 12–16 hours.

-

Quench & Extraction: Carefully quench the reaction by adding saturated aqueous

(30 mL) until gas evolution ceases. Extract the aqueous layer with DCM ( -

Purification: Combine the organic layers, wash with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure secondary amine.

Protocol 3: Ru(II)-Catalyzed Borrowing Hydrogen N-Alkylation

Objective: Sustainable alkylation using aliphatic alcohols without generating halide waste[4].

-

Setup: Inside an argon-filled glovebox, charge a Schlenk tube with the primary amine (1.0 eq, 1.0 mmol), the aliphatic alcohol (1.2 eq, 1.2 mmol), and

(1.0 eq, 1.0 mmol). -

Catalyst Addition: Add the Ru(II) azo-aromatic pincer catalyst,

(1.0 mol%, 0.01 mmol). -

Solvent & Heating: Add 2.0 mL of anhydrous toluene. Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at

for 24 hours. Causality: Elevated temperatures are required to drive the initial endothermic dehydrogenation of the alcohol. -

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate and purify via silica gel chromatography.

Mechanistic Pathway Visualization

Understanding the exact sequence of bond-breaking and bond-making in reductive amination is critical for troubleshooting stalled reactions.

Caption: Mechanistic pathway of reductive amination using sodium triacetoxyborohydride.

References

- Chemical Papers (2012)

- Chemical Science, RSC Publishing (2024)

- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)

- Benchchem (2025)

- Photoinduced Nitric Oxide Release (Reductive amination of mono-Boc ethylenediamine)

Sources

Troubleshooting & Optimization

Removing primary and secondary amine impurities from N,N-Diethyl-N',N'-dimethylethylenediamine

Technical Support Guide: Purification of N,N-Diethyl-N',N'-dimethylethylenediamine (DEDMEDA)

Executive Summary & Molecule Profile

Target Molecule: this compound

CAS Registry Number: 106-66-1

Synonyms: N,N-Diethyl-N',N'-dimethyl-1,2-ethanediamine; N'-[2-(diethylamino)ethyl]-N,N-dimethylamine.[1]

Chemical Structure:

The Core Problem: Commercially available or synthesized DEDMEDA often contains primary and secondary amine impurities (e.g., N,N-diethylethylenediamine or N,N-dimethylethylenediamine).[1] These impurities possess N-H bonds that interfere with ligand synthesis, transition metal catalysis, and air-sensitive organometallic chemistry.[1]

The Solution: Simple fractional distillation is often ineffective because the boiling points of the impurities (e.g., N,N-diethylethylenediamine, bp 145–147°C) are too close to the target molecule.[1] The industry-standard protocol requires Chemical Scavenging using an anhydride (specifically Phthalic Anhydride) followed by distillation.[1]

Diagnostic Module: "Do I have impurities?"[1]

Before attempting purification, confirm the presence of N-H contaminants.[1]

Q: How do I definitively detect primary/secondary amines in my sample? A: Use GC-MS or 1H-NMR with a specific focus on the N-H region.[1]

-

Method A: 1H-NMR (Quickest) [1]

-

Protocol: Dissolve 10 mg of sample in

. -

Indicator: Look for a broad singlet peak, typically between 1.0–2.5 ppm (variable depending on concentration and H-bonding).[1] This peak disappears upon

shake.[1] -

Note: Tertiary amines (the target) have no exchangeable protons.[1] If you see a

-exchangeable peak, you have impurities.[1]

-

-

Method B: GC-FID/MS (Most Sensitive) [1]

-

Issue: Primary amines often "tail" on standard non-polar columns (e.g., DB-5), making integration difficult.

-

Troubleshooting: If peaks are overlapping, perform a Derivatization Test .[1]

-

Purification Protocol: The Phthalic Anhydride Method

This is the "Gold Standard" for purifying tertiary amines.[1] It relies on converting volatile amine impurities into non-volatile phthalimides or phthalamic acids.[1]

The Logic (Why this works)

-

Target (DEDMEDA): Tertiary amine.[1][2] Inert to anhydrides.[1]

-

Impurity (Primary Amine): Reacts to form a Phthalimide (High MP solid, BP > 300°C).[1]

-

Impurity (Secondary Amine): Reacts to form a Phthalamic Acid/Amide (Non-volatile salt/oil).[1]

Step-by-Step Protocol

Materials:

-

Impure DEDMEDA[1]

-

Phthalic Anhydride (Solid, >99%)

-

Reflux setup (Round bottom flask, condenser, inert gas line)

-

Distillation setup (Vigreux column recommended)[1]

Procedure:

-

Stoichiometry Calculation:

-

Reflux (The Scavenging Step):

-

Distillation (The Separation Step):

-

Cool the mixture slightly.

-

Reconfigure the glassware for distillation (Short path or Vigreux).[1]

-

Distill the mixture at atmospheric pressure (or reduced pressure if available, e.g., 20 mmHg).

-

Discard the first 5% (fore-run).[1]

-

Collect the main fraction (steady boiling point).

-

Residue: The pot residue will contain the phthalimides and unreacted anhydride.[1] Do not distill to dryness to avoid thermal decomposition of the residue.[1]

-

-

Final Polish (Optional):

-

Store the distilled amine over KOH pellets or activated 4Å molecular sieves to remove trace water generated during the handling.[1]

-

Visualizing the Workflow

The following diagram illustrates the chemical logic and process flow.

Caption: Workflow for removing N-H impurities using Phthalic Anhydride scavenging.

Troubleshooting & FAQs

Q: Why Phthalic Anhydride? Can I use Acetic Anhydride? A: Phthalic anhydride is superior.[1]

-